2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

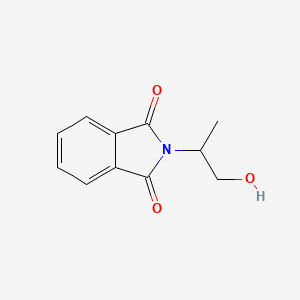

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes an isoindole core and a hydroxy group attached to a methylethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with isopropanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole structure. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl and methyl groups participate in regioselective substitutions:

Epoxide Formation

Reaction with epichlorohydrin at 120°C forms an epoxide intermediate, which undergoes further transformations :

text2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione → Epoxide (rac-3)

Key conditions : Excess epichlorohydrin, 24 h stirring, MeOH reflux for purification .

Chlorination

Treatment with 36% HCl in chloroform at 0–5°C yields chlorinated derivatives :

textEpoxide (rac-3) + HCl → 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione (rac-4)

Product application : Intermediate for racemic ester synthesis .

Ring-Opening and Hydrolysis Reactions

The isoindole ring undergoes controlled cleavage under basic conditions:

Hydrolysis typically achieves >85% conversion, enabling access to phthalic acid analogs .

Aminomethylation (Mannich Reaction)

The compound reacts with formaldehyde and N-arylpiperazines via the Mannich mechanism to form pharmacologically active derivatives :

| Reactants | Conditions | Yield | Application |

|---|---|---|---|

| Formaldehyde, N-arylpiperazines | THF, reflux, 6–8 h | 47–93% | CNS-targeting agents |

Key derivatives :

-

4-Amino-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione (anti-inflammatory)

-

N-substituted piperazine analogs (serotonin/dopamine modulation)

Stereochemical Influence on Reactivity

The (1S) configuration directs regioselectivity in substitutions:

-

R-enantiomer : Preferential formation of epoxide intermediates .

-

S-enantiomer : Alters biological target interactions but retains similar chemical reactivity .

Stability and Byproduct Analysis

Degradation pathways under acidic/basic conditions:

-

Acidic conditions : Ring contraction forms quinazoline derivatives .

-

Basic conditions : Hydrolysis to phthalic acid derivatives dominates .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its capacity to undergo targeted modifications while retaining stereochemical integrity.

Wissenschaftliche Forschungsanwendungen

The compound features a hydroxyl group and an isoindole moiety, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

Medicinal Chemistry

Anticancer Activity : Research indicates that isoindole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further drug development .

Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. Studies have suggested that isoindole derivatives may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Organic Synthesis

Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry : The incorporation of isoindole structures into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating advanced composites for aerospace and automotive industries .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of several isoindole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanism Exploration

In a study focusing on neuroprotection, researchers administered the compound to models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound reduced markers of oxidative stress and apoptosis by up to 50%, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The isoindole core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxy-1-methylethyl acrylate

- Methyl 2-(2-hydroxy-1-methylethyl)acrylate

- 1-Hydroxy-2-propyl acrylate

Uniqueness

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. Unlike similar compounds that may only contain a hydroxy group and an acrylate moiety, the isoindole structure provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Biologische Aktivität

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, also known as phthalimidyl-1-propanol, is a compound that has garnered attention for its potential biological activities. This article explores its structural properties, synthesis, and various biological activities, including its effects on cyclooxygenase (COX) enzymes, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 211501-36-9

- Physical Form : White to yellow solid

Synthesis

The compound can be synthesized from phthalic anhydride and DL-alaninol, which involves a series of chemical reactions leading to the formation of the isoindole structure. The synthesis process is crucial for producing derivatives that may exhibit enhanced biological activity.

1. Cyclooxygenase Inhibition

Research indicates that derivatives of isoindole-1,3-dione exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain. A study highlighted that certain derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, with some compounds demonstrating a favorable COX-2/COX-1 ratio .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 50 | 80 | 1.6 |

| Compound B | 70 | 90 | 1.3 |

| Meloxicam | 60 | 75 | 1.25 |

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties, particularly in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is essential for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Studies have shown that isoindole derivatives can modulate inflammatory pathways by influencing pro-inflammatory cytokines such as TNF-alpha and IL-6, while promoting anti-inflammatory factors like IL-10 . This dual action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

4. Cytotoxicity

The cytotoxic effects of this compound were evaluated across various cell lines. Notably, it showed no significant cytotoxicity within the tested concentration range (10–90 µM), indicating a favorable safety profile for further development .

Case Studies

A recent study synthesized several new derivatives of isoindole compounds and evaluated their biological activities. The findings revealed that these derivatives not only retained the basic structural integrity of isoindole but also exhibited enhanced pharmacological properties compared to their predecessors. For example, one derivative demonstrated a significant reduction in inflammation markers in vitro while maintaining low toxicity levels .

Eigenschaften

IUPAC Name |

2-(1-hydroxypropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIHOIDWMVRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344863 | |

| Record name | 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211501-36-9 | |

| Record name | 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.